

# Application Notes and Protocols: In Vitro Combinations of Voriconazole with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Voriconazole |           |
| Cat. No.:            | B3024431     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro application of **voriconazole** in combination with other antifungal agents. The document summarizes key quantitative data from published studies, offers detailed protocols for essential experiments, and visualizes complex biological pathways and experimental workflows.

### Introduction

**Voriconazole**, a broad-spectrum triazole antifungal, is a cornerstone in the treatment of invasive fungal infections.[1][2][3][4] However, the emergence of drug-resistant fungal pathogens and the need to enhance clinical efficacy have spurred research into combination therapies.[5][6] Combining **voriconazole** with other antifungals can lead to synergistic or additive effects, potentially lowering required doses, reducing toxicity, and overcoming resistance.[5][7] This document details the in vitro assessment of **voriconazole** in combination with agents such as terbinafine, amphotericin B, flucytosine, and echinocandins.

# **Data Presentation: Summary of In Vitro Interactions**

The following tables summarize the quantitative outcomes of in vitro studies combining **voriconazole** with other antifungal agents against various fungal species. The interactions are



primarily categorized based on the Fractional Inhibitory Concentration (FIC) index, a standard measure for assessing antifungal synergy.

**Interaction Categories:** 

• Synergy: FIC index ≤ 0.5

• Additive/Indifference: FIC index > 0.5 to ≤ 4.0

• Antagonism: FIC index > 4.0

# Table 1: Voriconazole in Combination with Various Antifungals against Candida Species



| Fungal<br>Species                                  | Combinat<br>ion Agent | No. of<br>Isolates | Synergy<br>(%) | Additive/I<br>ndifferen<br>ce (%) | Antagoni<br>sm (%) | Key<br>Findings<br>&<br>Referenc<br>e                                  |
|----------------------------------------------------|-----------------------|--------------------|----------------|-----------------------------------|--------------------|------------------------------------------------------------------------|
| Candida<br>glabrata                                | Terbinafine           | 20                 | 75%            | 25%                               | 0%                 | Significant reduction in the geometric mean MIC of both drugs.[5]      |
| Candida<br>glabrata                                | Amphoteric<br>in B    | 20                 | 10%            | 90%                               | 0%                 | Significant reduction in the geometric mean MIC of Amphoteric in B.[5] |
| Candida<br>glabrata                                | Flucytosine           | 20                 | 5%             | 95%                               | 0%                 | Significant reduction in the geometric mean MIC of voriconazol e.[5]   |
| Candida<br>albicans<br>(fluconazol<br>e-resistant) | Terbinafine           | 39                 | 59%            | 41%                               | 0%                 | Synergy was observed in 100% of voriconazol e-resistant isolates.[7]   |



| Candida spp. Micafungin 101 ~3% 97% 0% indifferent            |           |            |     |     |     |    | The          |
|---------------------------------------------------------------|-----------|------------|-----|-----|-----|----|--------------|
| Candida spp. Micafungin 101 ~3% 97% 0% indifferent            |           |            |     |     |     |    |              |
| Candida spp. Micafungin 101 ~3% 97% 0% indifferent  (various) |           |            |     |     |     |    |              |
| spp. Micafungin 101 ~3% 97% 0% indifferent (various)          | Candida   |            |     |     |     |    |              |
| (various)                                                     | spp.      | Micafungin | 101 | ~3% | 97% | 0% |              |
|                                                               | (various) |            |     |     |     |    | for most     |
|                                                               |           |            |     |     |     |    | Candida      |
|                                                               |           |            |     |     |     |    | isolates.[8] |

Table 2: Voriconazole in Combination with Various Antifungals against Aspergillus and Other Filamentous Fungi



| Fungal<br>Species        | Combinat<br>ion Agent | No. of<br>Isolates | Synergy<br>(%)   | Additive/I<br>ndifferen<br>ce (%) | Antagoni<br>sm (%) | Key<br>Findings<br>&<br>Referenc<br>e                                                          |
|--------------------------|-----------------------|--------------------|------------------|-----------------------------------|--------------------|------------------------------------------------------------------------------------------------|
| Aspergillus<br>fumigatus | Micafungin            | 61                 | 79%              | 21%                               | 0%                 | Synergistic effects were observed in the majority of A. fumigatus isolates.[8]                 |
| Aspergillus<br>flavus    | Micafungin            | 24                 | Not<br>specified | Not<br>specified                  | Not<br>specified   | A fourfold decrease in the EC90 of voriconazol e was not observed with this species.[9]        |
| Aspergillus<br>terreus   | Micafungin            | Not<br>specified   | Not<br>specified | Not<br>specified                  | Not<br>specified   | A fourfold decrease in the EC90 of voriconazol e was detected in combinatio n with micafungin. |



| Aspergillus<br>spp.<br>(various)                | Anidulafun<br>gin | 30 | 0%               | 97%              | 0%               | Indifferent interactions were observed for the vast majority of isolates.                     |
|-------------------------------------------------|-------------------|----|------------------|------------------|------------------|-----------------------------------------------------------------------------------------------|
| Scedospori<br>um spp. &<br>Fusarium<br>solani   | Micafungin        | 7  | 100%             | 0%               | 0%               | The combinatio n was synergistic against all tested isolates of these fungi.[8]               |
| Azole-<br>resistant<br>Aspergillus<br>fumigatus | Caspofungi<br>n   | 3  | Not<br>specified | Not<br>specified | Not<br>specified | Bliss analysis showed a synergistic interaction for one of the three resistant isolates. [11] |

# Mechanism of Action: Visualizing Synergistic Interactions

The synergistic effects of **voriconazole** in combination with other antifungals often arise from targeting different steps in critical cellular pathways.

# **Ergosterol Biosynthesis Pathway Inhibition**



**Voriconazole** inhibits lanosterol  $14\alpha$ -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Terbinafine inhibits squalene epoxidase, an earlier step in the same pathway.[12] The simultaneous inhibition of two different enzymes in this pathway leads to a more profound disruption of ergosterol production and accumulation of toxic precursors, resulting in a synergistic antifungal effect.[7][13]



Click to download full resolution via product page

Dual inhibition of the ergosterol biosynthesis pathway.

# **Cell Wall and Cell Membrane Disruption**



Echinocandins, such as micafungin and anidulafungin, inhibit  $\beta$ -(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[14][15][16] The resulting cell wall stress and damage can increase the permeability of the fungal cell, potentially facilitating the entry of **voriconazole** to its target, lanosterol 14 $\alpha$ -demethylase, located in the cell membrane.[14]



Increased Permeability Facilitates Entry

Click to download full resolution via product page

Combined action of echinocandins and voriconazole.

# **Experimental Protocols**

The following are detailed protocols for two common in vitro methods used to assess the interaction between **voriconazole** and other antifungal agents.

# **Checkerboard Broth Microdilution Assay**

This method is used to determine the FIC index and systematically evaluate the interaction between two antimicrobial agents over a range of concentrations.



Objective: To determine the Minimum Inhibitory Concentrations (MICs) of **voriconazole** and a partner antifungal, both alone and in combination, to calculate the FIC index.

#### Materials:

- 96-well microtiter plates
- Voriconazole and partner antifungal agent
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Fungal isolate
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator (35°C)

#### Procedure:

- Preparation of Antifungal Solutions:
  - Prepare stock solutions of voriconazole and the partner antifungal in a suitable solvent (e.g., DMSO).
  - Create a series of twofold dilutions of each drug in RPMI 1640 medium at four times the final desired concentrations.
- Plate Setup:
  - Dispense 50 μL of RPMI 1640 into each well of a 96-well plate.
  - $\circ$  Add 50  $\mu$ L of each concentration of **voriconazole** to the wells in a horizontal orientation (rows).
  - $\circ$  Add 50  $\mu$ L of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.



- Include wells with each drug alone as controls, as well as a drug-free growth control well and a sterility control well (no inoculum).
- Inoculum Preparation:
  - From a fresh 24-48 hour culture, suspend several colonies in sterile saline.
  - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1 x  $10^6$  to 5 x  $10^6$  CFU/mL).
  - $\circ$  Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL in the wells.
- Inoculation and Incubation:
  - Add 100 μL of the final inoculum to each well (except the sterility control).
  - Incubate the plate at 35°C for 24-48 hours.
- · Reading and Interpretation:
  - Determine the MIC of each drug alone and in combination by visual inspection or by reading the optical density at 490 nm.[5] The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.
  - Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
  - Calculate the FIC index:  $\Sigma$ FIC = FIC of **voriconazole** + FIC of partner drug.
  - Interpret the results based on the FIC index categories mentioned above.





Click to download full resolution via product page

Workflow for the checkerboard broth microdilution assay.

# **Time-Kill Assay**

This dynamic method assesses the rate and extent of fungicidal or fungistatic activity of an antifungal combination over time.

Objective: To determine the effect of **voriconazole** in combination with a partner antifungal on the rate of fungal killing.

#### Materials:

- Voriconazole and partner antifungal agent
- RPMI 1640 medium (buffered with MOPS)
- · Fungal isolate
- Sterile culture tubes or flasks
- Shaking incubator (35°C)
- Sabouraud Dextrose Agar (SDA) plates
- · Sterile saline or PBS for dilutions

#### Procedure:



#### • Inoculum Preparation:

- Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the checkerboard assay.
- Dilute this suspension in RPMI 1640 to achieve a starting inoculum of approximately 1 x  $10^5$  to 5 x  $10^5$  CFU/mL.

#### Assay Setup:

- Prepare culture tubes with RPMI 1640 containing the desired concentrations of the antifungal agents, both alone and in combination (e.g., 1x MIC, 4x MIC).
- o Include a drug-free growth control tube.
- Inoculate each tube with the prepared fungal suspension.
- Incubation and Sampling:
  - Incubate all tubes at 35°C with agitation.
  - At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot (e.g., 100 μL) from each tube.

#### Viable Cell Counting:

- Perform ten-fold serial dilutions of each aliquot in sterile saline.
- $\circ$  Plate 100 µL of the appropriate dilutions onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

#### Data Analysis:

 Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.



- Plot the log<sub>10</sub> CFU/mL versus time for each antifungal combination to generate time-kill curves.
- Synergy is often defined as a ≥2-log<sub>10</sub> decrease in CFU/mL with the combination compared with the most active single agent.



Click to download full resolution via product page

Workflow for the time-kill assay.

## Conclusion

The in vitro combination of **voriconazole** with other antifungal agents demonstrates significant potential for enhancing antifungal activity against a range of clinically important fungi. Notably, the combination of **voriconazole** with terbinafine shows strong synergy against Candida species, while its combination with echinocandins can be highly effective against filamentous fungi like Aspergillus fumigatus. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals exploring novel antifungal combination therapies. Further in vivo studies are warranted to confirm the clinical utility of these promising in vitro findings.[5][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. In Vitro Interaction of Voriconazole and Anidulafungin against Triazole-Resistant Aspergillus fumigatus PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 5. In Vitro Activities of Voriconazole in Combination with Three Other Antifungal Agents against Candida glabrata PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergism of Voriconazole and Terbinafine against Candida albicans Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Voriconazole Combined with Micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Combination of Anidulafungin and Voriconazole against Intrinsically Azole-Susceptible and -Resistant Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azoleresistant Aspergillus fumigatus isolates [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinocandins structure, mechanism of action and use in antifungal therapy PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activities of voriconazole in combination with three other antifungal agents against Candida glabrata PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Combinations of Voriconazole with Other Antifungals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3024431#application-of-voriconazole-in-combination-with-other-antifungals-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com